2-(4-propylphenoxy)ethyl N-phenylcarbamate
Overview
Description
2-(4-propylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a phenyl group, a propyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a solvent such as toluene or chloroform and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-propylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl and propyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-propylphenoxy)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-propylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Methyl N-phenylcarbamate
- Ethyl carbamate
- Benzyl carbamate
Uniqueness
2-(4-propylphenoxy)ethyl N-phenylcarbamate is unique due to its specific combination of phenyl, propyl, and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other carbamates may not be as effective .
Properties
IUPAC Name |
2-(4-propylphenoxy)ethyl N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-6-15-9-11-17(12-10-15)21-13-14-22-18(20)19-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFFDRODODKHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245987 | |
Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84320-81-0 | |
Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84320-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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